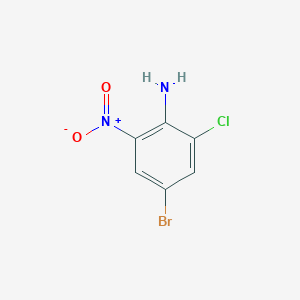

4-Bromo-2-chloro-6-nitroaniline

Overview

Description

4-Bromo-2-chloro-6-nitroaniline is a compound with the molecular weight of 251.47 . It is a solid substance that should be stored at room temperature in a dark place .

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-6-nitroaniline can be achieved through various methods. One approach involves the oxidative coupling of a 6-bromoindole derivative, which is usually generated in situ . The Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo, has also been reported .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-chloro-6-nitroaniline is C6H4BrClN2O2 . The average mass is 251.465 Da and the monoisotopic mass is 249.914459 Da .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-chloro-6-nitroaniline are complex and can involve multiple steps. For instance, direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-6-nitroaniline is a solid substance . It should be stored at room temperature in a dark place . The compound has a molecular weight of 251.47 .Scientific Research Applications

Chemical Properties

“4-Bromo-2-chloro-6-nitroaniline” is a compound with the CAS Number: 34033-41-5. It has a molecular weight of 251.47 and is recognized by its IUPAC Name as 4-bromo-2-chloro-6-nitroaniline . It is a solid at room temperature and is stored at 2-8°C .

Safety Information

This compound is labeled with the signal word “Warning” and has hazard statements H302+H312+H332;H315;H319;H335. Precautionary statements include P271;P260;P280 .

Nonlinear Optical Applications

One of the significant applications of “4-Bromo-2-chloro-6-nitroaniline” is in the field of nonlinear optics. Nonlinear optical (NLO) single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

Crystal Growth Studies

The compound has been used in the growth and physiochemical characterization studies of nonlinear optical single crystals . The 4Cl2NA molecules contained both intra- and intermolecular strong hydrogen bonding interactions .

Organic Materials Design

Organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties are important in the design of devices in communication technologies . The organic single crystals are light weight, low cost, easy to fabricate, and expressed enormous optical, laser and NLO properties by comparison of inorganic single crystals .

Synthesis of CK2 Inhibitors

Although not directly related to “4-Bromo-2-chloro-6-nitroaniline”, a similar compound “4-Bromo-2-methyl-6-nitroaniline” has been used in the design and synthesis of CK2 inhibitors . This suggests potential applications of “4-Bromo-2-chloro-6-nitroaniline” in similar areas of research.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that nitroanilines, a class of compounds to which 4-bromo-2-chloro-6-nitroaniline belongs, often interact with various enzymes and proteins within biological systems .

Mode of Action

For instance, the nitro group can be reduced to an amine, and the bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Nitroanilines can affect the basicity of compounds and influence various biochemical processes

Pharmacokinetics

The compound’s solubility, molecular weight, and chemical structure would influence its pharmacokinetic properties .

Result of Action

Nitroanilines can potentially cause oxidative stress and dna damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-2-chloro-6-nitroaniline . For instance, the compound’s reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure.

properties

IUPAC Name |

4-bromo-2-chloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJHDXGYFMAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540985 | |

| Record name | 4-Bromo-2-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34033-41-5 | |

| Record name | 4-Bromo-2-chloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

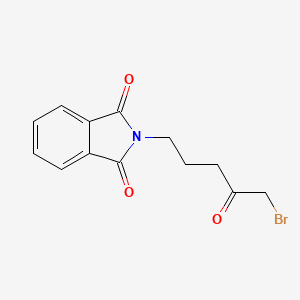

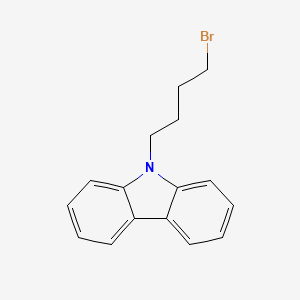

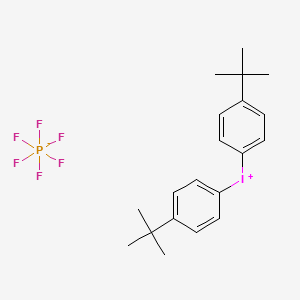

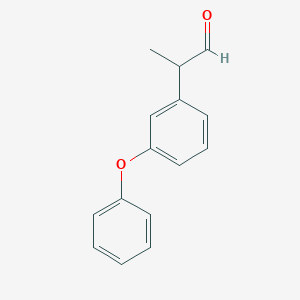

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

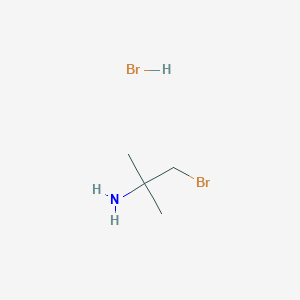

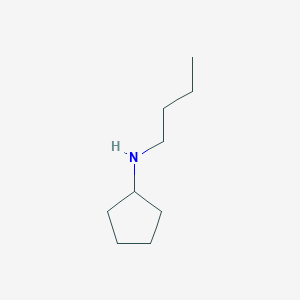

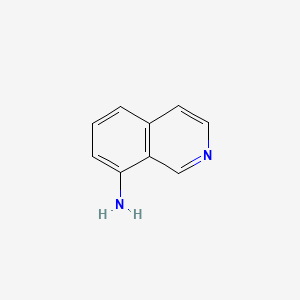

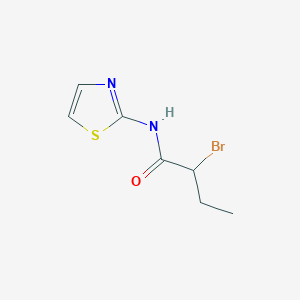

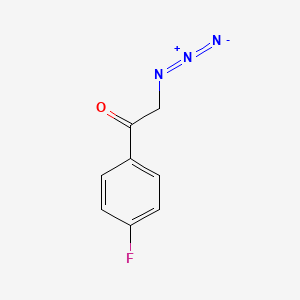

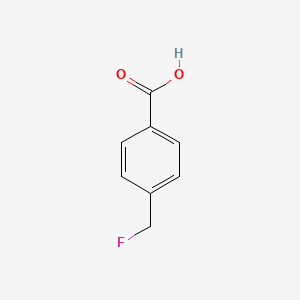

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)